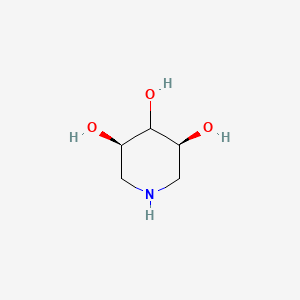
Piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dideoxy-1,5-imino-D-xylitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are glycomimetics where the ring oxygen of the carbohydrate moiety is replaced by a trivalent basic nitrogen. This structural modification imparts unique biological properties to the compound, making it a valuable tool in various scientific research fields .
Scientific Research Applications
1,5-Dideoxy-1,5-imino-D-xylitol has several scientific research applications, including:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-1,5-imino-D-xylitol involves multiple steps, including the preparation of intermediates and final product purification. One common synthetic route involves the reduction of a double bond using palladium on barium sulfate (Pd/BaSO4) as a catalyst under a hydrogen atmosphere . The final deprotection step is carried out under hydrogenolytic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1,5-Dideoxy-1,5-imino-D-xylitol are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,5-Dideoxy-1,5-imino-D-xylitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are commonly used in the synthesis of the compound, as mentioned earlier.
Substitution: Substitution reactions involving the nitrogen atom in the ring can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on barium sulfate (Pd/BaSO4) is used as a catalyst under a hydrogen atmosphere.
Substitution: Various alkylating agents can be used to introduce different substituents on the nitrogen atom.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,5-Dideoxy-1,5-imino-D-xylitol with different substitution patterns and functional groups .
Mechanism of Action
1,5-Dideoxy-1,5-imino-D-xylitol exerts its effects by inhibiting glycoside hydrolases, particularly β-glucocerebrosidase. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds. This inhibition can be pH-sensitive, with the compound showing different levels of activity at different pH levels . The molecular targets and pathways involved include the modulation of lysosomal enzymes and the potential use as a pharmacological chaperone for treating lysosomal storage disorders .
Comparison with Similar Compounds
1,5-Dideoxy-1,5-imino-D-xylitol is unique among iminosugars due to its specific substitution patterns and biological activity. Similar compounds include:
1,4-Dideoxy-1,4-imino-D-arabinitol: Another iminosugar with inhibitory properties against glycoside hydrolases.
1,4-Dideoxy-1,4-imino-D-lyxitol: A compound with similar inhibitory mechanisms but different structural features.
These compounds share similar mechanisms of action but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(3S,5R)-piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-NGQZWQHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@H](CN1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
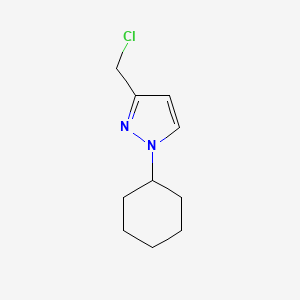
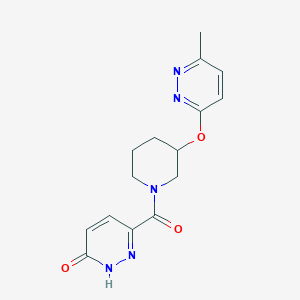
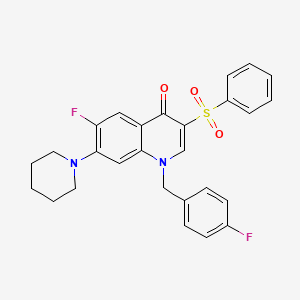
![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)

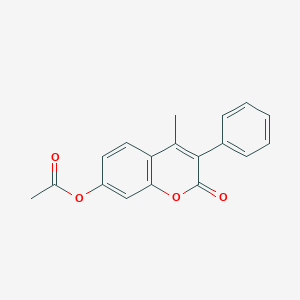
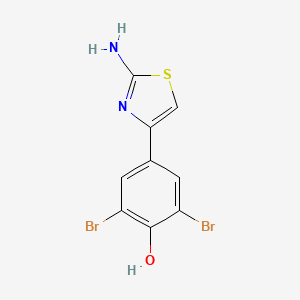
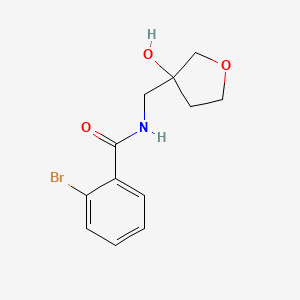

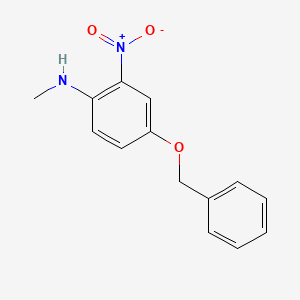

![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)
